molecular formula C12H9ClN2O2 B596569 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester CAS No. 1363382-34-6

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B596569
M. Wt: 248.666
InChI Key: HAGPLXHPHTWLHI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazine carboxylic acid, which is a type of organic compound known as a heterocyclic aromatic compound . It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, attached to a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using Suzuki–Miyaura coupling , a widely-used method for forming carbon-carbon bonds . This method involves the use of organoboron reagents and a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 3-(4-Chlorophenyl)propionic acid have a melting point of 127-131°C .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Synthesis
    • Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . The compound could potentially be used in the protodeboronation of these esters .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Stabilizers for Nitrate Ester-Based Energetic Materials

    • Field : Energetic Materials
    • Application : Aliphatic nitrate esters are widely used energetic ingredients in single-, double-, and triple-base propellants . The compound could potentially be used as a stabilizer in these energetic compositions .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Inhibition of Colon Cancer Cell Proliferation

    • Field : Oncology
    • Application : A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . These compounds selectively inhibited the proliferation of colon cancer cells .
    • Method : The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .
    • Results : Out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells . The IC50 values were between 0.12 mg mL−1 to 0.81 mg mL−1 . The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathway .
  • Oxidative Coupling with Aminopyridines

    • Field : Organic Chemistry
    • Application : The compound can be involved in oxidative coupling with aminopyridines .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Enantioselective Hydrogenation of Unprotected β-enamine Esters

    • Field : Organic Chemistry
    • Application : The compound can be involved in the enantioselective hydrogenation of unprotected β-enamine esters .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Intramolecular Cyclization

    • Field : Organic Chemistry
    • Application : The compound can be involved in intramolecular cyclization .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Oxidative Alkylation of Benzylic C-H Bonds

    • Field : Organic Chemistry
    • Application : The compound can be involved in oxidative alkylation of benzylic C-H bonds .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Tandem Oxidative Coupling and Annulation of Phenols

    • Field : Organic Chemistry
    • Application : The compound can be involved in tandem oxidative coupling and annulation of phenols .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Oxidative Coupling with Aminopyridines

    • Field : Organic Chemistry
    • Application : The compound can be involved in oxidative coupling with aminopyridines .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Enantioselective Hydrogenation of Unprotected β-enamine Esters

    • Field : Organic Chemistry
    • Application : The compound can be involved in the enantioselective hydrogenation of unprotected β-enamine esters .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .
  • Intramolecular Cyclization

    • Field : Organic Chemistry
    • Application : The compound can be involved in intramolecular cyclization .
    • Method : The exact method of application is not specified in the source .
    • Results : The results of the application are not provided in the source .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. For example, similar compounds have been studied for their potential as anti-allergic drugs .

properties

IUPAC Name

methyl 3-(4-chlorophenyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGPLXHPHTWLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

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